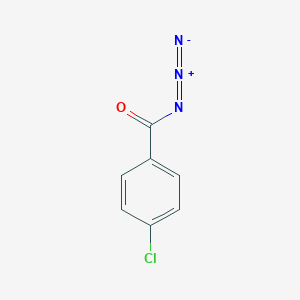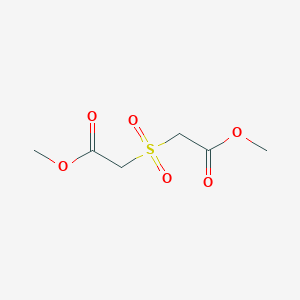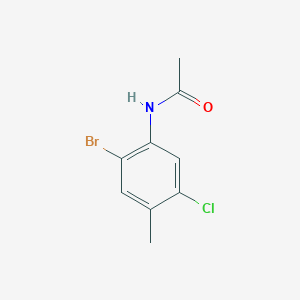
Nyssoside
Vue d'ensemble
Description
Nyssoside is a naturally occurring glycoside compound primarily found in plants of the family Nyssaceae. It consists of a glycoside group and a sugar molecule, with a chemical structure that includes a benzene ring and a pyran ring. This compound is known for its bitter taste and slightly acidic nature. It has various applications in the medical field, including antibacterial, anti-inflammatory, moisturizing, antioxidant, anti-tumor, and antiviral activities .
Applications De Recherche Scientifique
Nyssoside has a wide range of scientific research applications:
Chemistry: this compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: It exhibits antibacterial activity against various pathogenic bacteria and has anti-inflammatory properties.
Medicine: this compound is explored for its potential in treating infections, inflammation, and cancer. It also has moisturizing and antioxidant effects on the skin, making it useful in cosmetics and skincare products.
Industry: This compound is used in the development of pharmaceuticals and cosmetic products due to its bioactive properties .
Mécanisme D'action
Target of Action
Nyssoside, an ellagic acid derivative, exhibits notable antioxidant and antibacterial properties against a variety of pathogenic bacteria . It has been shown to inhibit the production of prostaglandins in mouse peritoneal macrophages . Therefore, the primary targets of this compound are pathogenic bacteria and the prostaglandin production pathway in macrophages.
Mode of Action
This compound demonstrates significant antioxidant efficacy through the scavenging of DPPH radicals This suggests that this compound interacts with free radicals, neutralizing them and thereby reducing oxidative stress
Méthodes De Préparation
Nyssoside is typically extracted from plants of the Nyssaceae family. The preparation process involves the following steps:
Collection and Crushing: Leaves, stems, or roots of the plant are collected and crushed.
Extraction: The crushed plant material is subjected to extraction using suitable solvents such as alcohols or water.
Filtration and Concentration: The extract is filtered and concentrated to obtain a solution containing this compound.
Crystallization or Purification: The concentrated solution undergoes crystallization or purification to yield pure this compound.
Analyse Des Réactions Chimiques
Nyssoside undergoes various chemical reactions, including:
Reduction: The reduction reactions of this compound are less documented, but it may undergo typical reduction processes involving common reducing agents.
Substitution: this compound can participate in substitution reactions, particularly involving its glycoside group.
Comparaison Avec Des Composés Similaires
Nyssoside is unique due to its combination of glycoside and sugar molecules, which contribute to its diverse bioactivities. Similar compounds include:
Ellagic Acid: Like this compound, ellagic acid exhibits antioxidant and antibacterial properties.
Quercetin: Another glycoside compound with antioxidant and anti-inflammatory activities.
Rutin: A glycoside known for its antioxidant and anti-inflammatory effects
This compound stands out due to its specific glycoside structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O13/c1-29-16-9(32-22-15(26)14(25)13(24)10(4-23)33-22)3-7-11-12-6(20(27)34-18(11)16)2-8-17(31-5-30-8)19(12)35-21(7)28/h2-3,10,13-15,22-26H,4-5H2,1H3/t10-,13-,14+,15-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBCRZZTWJVLJV-CGWYSGAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Nyssoside and where was it discovered?
A1: this compound is a newly discovered glycoside found in the bark of the Chinese Tupelo tree (Nyssa sinensis Oliv.) []. Its structure consists of 3^-O-methyl-3,4-O,O-methylideneellagic acid linked to a beta-D-glucopyranoside molecule through a 4'-O linkage. This structure was determined using various spectroscopic techniques, including UV, IR, MS, and ~(13)CNMR [].
Q2: Are there any known biological activities or medicinal properties associated with this compound?
A2: The research paper [] focuses primarily on the isolation and structural characterization of this compound from the Chinese Tupelo bark. It does not delve into the compound's potential biological activities, medicinal properties, or applications. Further research is needed to explore these aspects of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















